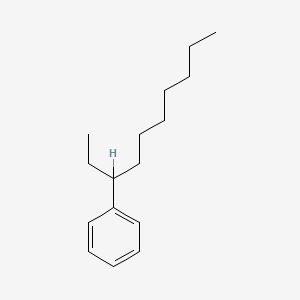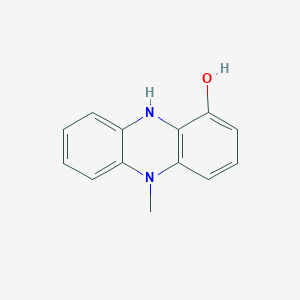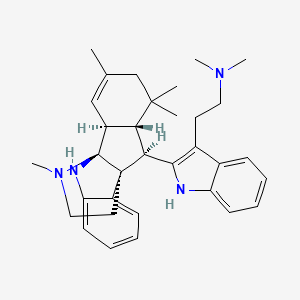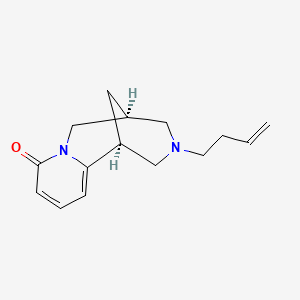
Flavodilol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavodilol is a small molecule drug known for its antihypertensive properties. It is chemically identified as (+/-)-7-[2-hydroxy-3-(propylamine)-propoxy]flavone maleate. This compound has been studied for its ability to deplete peripheral biogenic amines, making it effective in lowering blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Flavodilol can be synthesized through a regioselective cyclization of β-phenoxyl ynones using wet 1,3-propanediol as the reaction medium. This method does not require metal catalysts, bases, acids, or additives, making it a green and efficient process . The reaction shows high functional tolerance and broad substrate scope, with simple operation and high atomic economy.
Industrial Production Methods
The industrial production of this compound involves the same synthetic route but on a larger scale. The use of 1,3-propanediol as both a participant and solvent ensures the reaction’s efficiency and sustainability. This method is advantageous for large-scale production due to its simplicity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Flavodilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various flavonoid derivatives, which exhibit different biological activities and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Flavodilol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biogenic amine depletion and adrenergic receptor antagonism.
Biology: this compound’s ability to deplete catecholamines and serotonin makes it valuable in neurochemical studies.
Medicine: It is primarily researched for its antihypertensive effects and potential use in treating cardiovascular diseases.
Industry: this compound’s green synthesis method makes it a model for sustainable chemical production.
Wirkmechanismus
Flavodilol exerts its effects by antagonizing adrenergic receptors. It depletes sympathetic stores of norepinephrine in heart and vascular tissues, thereby decreasing heart rate and vascular tone . This depletion is achieved through interference with storage and release mechanisms of biogenic amines, including catecholamines and serotonin.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvedilol: Another adrenergic receptor antagonist used for treating hypertension and heart failure.
Labetalol: A non-selective beta-adrenergic receptor blocker with alpha-blocking activity.
Propranolol: A non-selective beta-adrenergic receptor blocker used for various cardiovascular conditions.
Uniqueness of Flavodilol
This compound is unique due to its dual action of depleting peripheral biogenic amines and antagonizing adrenergic receptors. This dual mechanism makes it particularly effective in lowering blood pressure and offers a different therapeutic profile compared to other similar compounds.
Eigenschaften
CAS-Nummer |
79619-31-1 |
|---|---|
Molekularformel |
C21H23NO4 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
7-[2-hydroxy-3-(propylamino)propoxy]-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO4/c1-2-10-22-13-16(23)14-25-17-8-9-18-19(24)12-20(26-21(18)11-17)15-6-4-3-5-7-15/h3-9,11-12,16,22-23H,2,10,13-14H2,1H3 |
InChI-Schlüssel |
KRBRHCLLOOCWQF-UHFFFAOYSA-N |
SMILES |
CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |
Kanonische SMILES |
CCCNCC(COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O |
Synonyme |
flavodilol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl {3-[(3,5-dimethoxybenzoyl)amino]phenyl}carbamate](/img/structure/B1217179.png)






